An In-depth Technical Guide to the Chemical Properties of 2-Cyclopropylethanol
An In-depth Technical Guide to the Chemical Properties of 2-Cyclopropylethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclopropylethanol is a primary alcohol featuring a cyclopropyl functional group. This unique structural motif, a three-membered ring, imparts distinct chemical and physical properties that are of interest in various fields, including medicinal chemistry and material science. The inherent ring strain of the cyclopropyl group can influence the molecule's reactivity, metabolic stability, and conformational preferences, making it a valuable building block in the design of novel compounds. This guide provides a comprehensive overview of the chemical properties of 2-cyclopropylethanol, detailed experimental protocols for its characterization, and an exploration of its potential biological relevance.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-cyclopropylethanol is presented in the tables below. This data has been compiled from various chemical databases and literature sources.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 2566-44-1 | [1] |
| Molecular Formula | C₅H₁₀O | [1] |
| Molecular Weight | 86.13 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [2] |
| Boiling Point | 137-138 °C at 760 mmHg | [3] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Refractive Index | 1.4325 - 1.4385 | [2] |
| Flash Point | 47 °C (116.6 °F) | [3] |
| Solubility | Miscible with water | [5] |
| Vapor Pressure | 5.1 ± 0.5 mmHg at 25°C | [4] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data Points | Reference(s) |
| ¹H-NMR (Proton NMR) | See Section 4.2 for detailed assignments. | [6] |
| ¹³C-NMR (Carbon NMR) | Predicted chemical shifts are available. | [7][8] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | NIST Number: 342765; Top Peak (m/z): 67; 2nd Highest (m/z): 39; 3rd Highest (m/z): 29 | [1] |
| IR (Infrared) Spectroscopy | Data for structurally similar compounds is available. | [9][10] |
Table 3: Safety and Hazard Information
| Hazard Classification | GHS Pictogram | Hazard Statement(s) |
| Flammable liquids (Category 3) | GHS02 | H226: Flammable liquid and vapor |
| Skin irritation (Category 2) | GHS07 | H315: Causes skin irritation |
| Serious eye irritation (Category 2A) | GHS07 | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation | GHS07 | H335: May cause respiratory irritation |
Data compiled from PubChem.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of 2-cyclopropylethanol.
Synthesis of 2-Cyclopropylethanol
A common method for the synthesis of 2-cyclopropylethanol involves the reduction of cyclopropylacetaldehyde. The following protocol is adapted from a patented procedure.[11]
Materials:
-
Cyclopropylacetaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diisopropyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Dilute hydrochloric acid
Procedure:
-
In a reaction flask, dissolve cyclopropylacetaldehyde in methanol at room temperature.
-
Slowly add sodium borohydride to the solution over a period of 30 minutes, maintaining the temperature at 25 °C.
-
After the addition is complete, stir the reaction mixture for 1 hour at 25 °C.
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the aqueous layer with diisopropyl ether (4 x 30 mL).
-
Wash the combined organic extracts with saturated brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-cyclopropylethanol.
Caption: Workflow for the synthesis of 2-cyclopropylethanol.
Purification of 2-Cyclopropylethanol
The crude product from the synthesis can be purified by fractional distillation or silica gel column chromatography.
3.2.1. Fractional Distillation
Given the boiling point of 2-cyclopropylethanol (137-138 °C), fractional distillation at atmospheric pressure is a suitable method for purification, especially for separating it from lower-boiling solvents and some impurities.
Procedure:
-
Set up a fractional distillation apparatus with a Vigreux column.
-
Place the crude 2-cyclopropylethanol in the distillation flask with a few boiling chips.
-
Heat the flask gently.
-
Collect the fraction that distills at approximately 137-138 °C.
3.2.2. Silica Gel Column Chromatography
For higher purity, particularly to remove impurities with similar boiling points, silica gel column chromatography is effective.
Materials:
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Crude 2-cyclopropylethanol
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude 2-cyclopropylethanol in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might start with 100% hexane and gradually increase to a 90:10 hexane:ethyl acetate mixture. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain pure 2-cyclopropylethanol.
References
- 1. agilent.com [agilent.com]
- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 2-Cyclopropylethanol | CAS#:2566-44-1 | Chemsrc [chemsrc.com]
- 5. Purification [chem.rochester.edu]
- 6. 2-CYCLOPROPYLETHANOL(2566-44-1) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. benchchem.com [benchchem.com]
- 11. US7164047B2 - Processes for preparation of cyclopropylethanol, cyclopropylacetonitorile and intermediates of both - Google Patents [patents.google.com]
